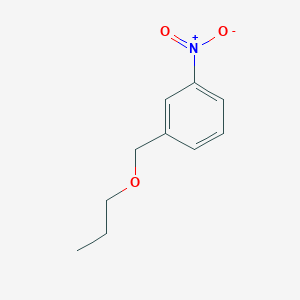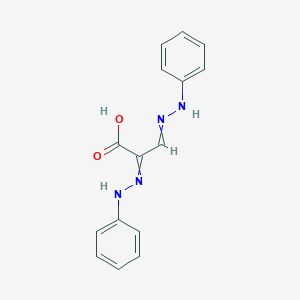
Propanamide, N-(2,4-dichlorophenyl)-2,2-dimethyl-N-(3-pyridinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-(2,4-dichlorophenyl)-2,2-dimethyl-N-(3-pyridinylmethyl)- is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a propanamide backbone substituted with dichlorophenyl, dimethyl, and pyridinylmethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(2,4-dichlorophenyl)-2,2-dimethyl-N-(3-pyridinylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichloroaniline with 3-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then subjected to reductive amination with 2,2-dimethylpropanamide under specific conditions, such as the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Propanamide, N-(2,4-dichlorophenyl)-2,2-dimethyl-N-(3-pyridinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Propanamide, N-(2,4-dichlorophenyl)-2,2-dimethyl-N-(3-pyridinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Propanamide, N-(2,4-dichlorophenyl)-2,2-dimethyl-N-(3-pyridinylmethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Propanamide, N-[[2-[(2,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-
- 2-CYANO-3-(2,4-DICHLOROPHENYL)-N-(3-PYRIDINYLMETHYL)ACRYLAMIDE
Uniqueness
Propanamide, N-(2,4-dichlorophenyl)-2,2-dimethyl-N-(3-pyridinylmethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of Propanamide, N-(2,4-dichlorophenyl)-2,2-dimethyl-N-(3-pyridinylmethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
78675-82-8 |
|---|---|
分子式 |
C17H18Cl2N2O |
分子量 |
337.2 g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)-2,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C17H18Cl2N2O/c1-17(2,3)16(22)21(11-12-5-4-8-20-10-12)15-7-6-13(18)9-14(15)19/h4-10H,11H2,1-3H3 |
InChIキー |
NOLPQGVVZVMABW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)N(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


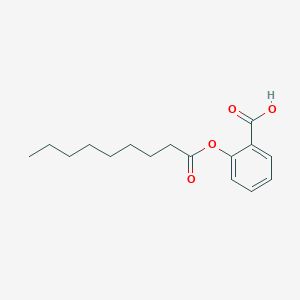

![3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal](/img/structure/B14435043.png)
![1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline](/img/structure/B14435049.png)


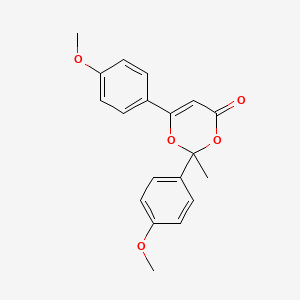
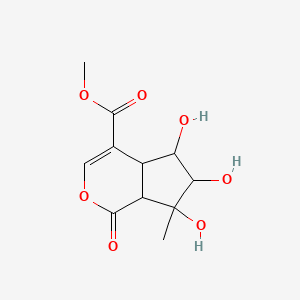
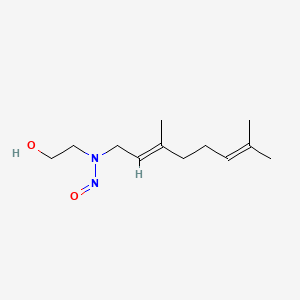
![1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine](/img/structure/B14435096.png)
![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
